molecular formula C17H27N5O B12225598 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one

Cat. No.: B12225598
M. Wt: 317.4 g/mol
InChI Key: JWFPIMBWZLEYII-UHFFFAOYSA-N
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Description

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one is a complex organic compound that features a cyclopropyl group, a dimethylamino pyrimidine moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one has a wide range of scientific research applications, particularly in medicinal chemistry and pharmacology. Its structure suggests potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders . The compound’s ability to interact with specific molecular targets makes it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups and its potential for diverse therapeutic applications. Its structure allows for versatile interactions with molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H27N5O

Molecular Weight

317.4 g/mol

IUPAC Name

1-[4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N5O/c1-4-17(23)21-9-7-14(8-10-21)22(13-5-6-13)16-11-15(20(2)3)18-12-19-16/h11-14H,4-10H2,1-3H3

InChI Key

JWFPIMBWZLEYII-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)N(C2CC2)C3=NC=NC(=C3)N(C)C

Origin of Product

United States

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